[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecoxypropan-2-yl] hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol involves multiple steps. The starting material, cytidine, undergoes phosphorylation to form cytidine-5’-diphosphate. This intermediate is then esterified with octadecyl and palmitoyl groups to produce the final compound . The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to maintain consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pH levels, and reaction times .
Major Products: The major products formed from these reactions include modified versions of ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol with altered functional groups. These modifications can enhance the compound’s stability, solubility, and biological activity .
Scientific Research Applications
Ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying phosphorylation and esterification reactions. In biology, it serves as a model compound for investigating lipid metabolism and membrane dynamics . In medicine, it is explored for its potential therapeutic effects, particularly in cancer treatment, due to its ability to interfere with nucleic acid synthesis . Additionally, it has industrial applications in the development of novel drug delivery systems and biomaterials .
Mechanism of Action
The mechanism of action of ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol involves its incorporation into cellular processes. It targets specific molecular pathways, such as the inhibition of DNA synthesis, by mimicking natural nucleotides. This interference disrupts the replication of cancer cells, leading to cell death . The compound also affects lipid metabolism, altering membrane composition and function .
Comparison with Similar Compounds
Ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol is unique compared to other similar compounds due to its specific esterification with octadecyl and palmitoyl groups. Similar compounds include cytarabine ocfosfate, enocitabine, and ancitabine, which also target nucleic acid synthesis but differ in their molecular structures and functional groups . These differences result in varying degrees of efficacy, stability, and biological activity, making ara-cytidine-5’-diphosphate-1-o-octadecyl-2-o-palmitoyl-sn-glycerol a valuable compound for specific research and therapeutic applications .
Properties
CAS No. |
103383-67-1 |
---|---|
Molecular Formula |
C46H87N3O14P2 |
Molecular Weight |
968.1 g/mol |
IUPAC Name |
[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecoxypropan-2-yl] hexadecanoate |
InChI |
InChI=1S/C46H87N3O14P2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35-58-36-39(61-42(50)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2)37-59-64(54,55)63-65(56,57)60-38-40-43(51)44(52)45(62-40)49-34-33-41(47)48-46(49)53/h33-34,39-40,43-45,51-52H,3-32,35-38H2,1-2H3,(H,54,55)(H,56,57)(H2,47,48,53)/t39?,40-,43-,44+,45-/m1/s1 |
InChI Key |
VZNJHZQSKLZCNH-JGJFOBQESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |
Synonyms |
1-beta-D-arabinofuranosylcytosine 5'-diphosphate-1-O-octadecyl-2-O-palmitoyl-glycerol ara-CDP-1-O-octadecyl-2-O-palmitoyl-sn-glycerol ara-CDP-3-O-octadecyl-2-O-palmitoyl-sn-glycerol ara-CDP-OPG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.